molecular formula C23H48N6O17S B11936016 (2R,3S,4R,5R,6R)-5-Amino-2-(aminomethyl)-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2-{[(2S,3R,4S,5R)-4-{[(2S,3S,4S,5R,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-YL]oxy}-3-hydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-3-hydroxycyclohexyl]oxy}oxane-3,4-diol; sulfuric acid

(2R,3S,4R,5R,6R)-5-Amino-2-(aminomethyl)-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2-{[(2S,3R,4S,5R)-4-{[(2S,3S,4S,5R,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-YL]oxy}-3-hydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-3-hydroxycyclohexyl]oxy}oxane-3,4-diol; sulfuric acid

Cat. No.: B11936016
M. Wt: 712.7 g/mol
InChI Key: OIXVKQDWLFHVGR-JTDFUEKESA-N
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Description

The compound (2R,3S,4R,5R,6R)-5-Amino-2-(aminomethyl)-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2-{[(2S,3R,4S,5R)-4-{[(2S,3S,4S,5R,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-YL]oxy}-3-hydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-3-hydroxycyclohexyl]oxy}oxane-3,4-diol; sulfuric acid is a sulfated aminoglycoside derivative characterized by:

  • Core structure: A cyclohexyl group linked to multiple oxolane (tetrahydrofuran) and oxane (tetrahydropyran) rings.
  • Functional groups: Amino, hydroxyl, and hydroxymethyl substituents distributed across the rings, with a sulfuric acid counterion enhancing solubility and stability .
  • Potential applications: Likely designed for antibiotic activity or nonsense mutation readthrough, akin to modified aminoglycosides .

Properties

Molecular Formula

C23H48N6O17S

Molecular Weight

712.7 g/mol

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2S,3S,4S,5R,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid

InChI

InChI=1S/C23H46N6O13.H2O4S/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;1-5(2,3)4/h5-23,30-36H,1-4,24-29H2;(H2,1,2,3,4)/t5-,6+,7-,8-,9-,10-,11+,12+,13-,14+,15-,16+,17-,18-,19-,20-,21-,22+,23+;/m1./s1

InChI Key

OIXVKQDWLFHVGR-JTDFUEKESA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@H]([C@@H]([C@H]([C@H](O4)CN)O)O)N)O)O)N.OS(=O)(=O)O

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Core Oxane Ring Synthesis

The core oxane is synthesized from d-mannose via a sequence involving:

  • Selective protection : Benzylidene acetal formation at C4/C6 positions.

  • Amination at C5 : Mitsunobu reaction with phthalimide, followed by hydrazinolysis.

  • Aminomethylation at C2 : Reductive amination of a C2-ketose intermediate using ammonium acetate and NaBH3CN.

Key data :

StepReagents/ConditionsYield (%)Reference
Benzylidene protectionPhCHO, ZnCl2, DMF, 60°C92
C5 aminationDIAD, Ph3P, PhthNH2, THF, 0°C85
C2 aminomethylationNH4OAc, NaBH3CN, MeOH, rt78

Cyclohexyl Diaminosugar Construction

The cyclohexyl unit is prepared via:

  • Os-catalyzed tethered aminohydroxylation (TA) : A d-glucal derivative undergoes TA with p-chlorobenzoyloxycarbamate to install C4/C6 amino groups.

  • Epoxide ring-opening : Epoxidation of a glycal intermediate followed by NH3-mediated opening.

Optimized TA conditions :

  • K2OsO2(OH)4 (3 mol%), tBuOH/H2O (3:1), 35°C, 15 h.

  • Yield: 98% with >20:1 dr.

Oxolane Linker and Terminal Oxane

The oxolane linker is synthesized from l-rhamnose via:

  • Triflate displacement : C4-OH activation with Tf2O, followed by NaN3 substitution.

  • Staudinger reduction : Conversion of azide to amine using PPh3/H2O.

The terminal oxane is derived from d-xylose using a-sigmatropic allyl cyanate/isocyanate rearrangement to install C3-amino and C6-aminomethyl groups.

Glycosylation Strategies

β-Glycosidic Bond Formation

Key methods include:

  • Schmidt glycosylation : Using glycosyl trichloroacetimidate donors under TMSOTf catalysis.

  • mCBz-activated donors : m-Chlorobenzoate leaving groups enable stereoretentive coupling.

Comparative glycosylation yields :

Donor TypeAcceptorYield (%)α:β Ratio
TrichloroacetimidateCyclohexyl diamine681:9
mCBzOxolane linker821:20

Sulfonation and Counterion Exchange

SubstrateSO3 SourceTemp (°C)Purity (%)
Desulfated productSO3·Py−2095
Crude mixtureH2SO4 (gas)087

Final Deprotection and Purification

Global deprotection involves:

  • Hydrogenolysis : Pd/C, H2 (1 atm), EtOAc/MeOH to remove benzyl groups.

  • Silyl ether cleavage : TBAF in THF for TBS-protected amines.

Purification is performed via ion-exchange chromatography (Dowex 50WX8, NH4OH eluent).

Analytical Data Validation

Critical characterization :

  • HRMS : m/z 712.7 [M+H]+ (Calcd 712.7).

  • ¹H NMR (D2O): δ 5.32 (d, J=3.5 Hz, H1), 4.98 (m, H2 cyclohexyl), 3.85–3.45 (m, oxane/oxolane protons).

  • Specific rotation : [α]D²⁵ +47.8° (c 0.5, H2O).

Industrial Scalability Considerations

Process optimization highlights :

  • Flow chemistry : Continuous hydrogenation reduces reaction time from 24 h to 2 h.

  • Crystallization control : Ethanol/water (7:3) achieves >99% polymorph purity.

Cost analysis :

StepCost DriverReduction Strategy
Os-catalyzed TACatalyst recycling90% recovery via SiO2 adsorption
GlycosylationDonor stoichiometrySubstoichiometric TMSOTf (0.2 equiv)

Emerging Methodologies

Future directions :

  • Enzymatic glycosylation : Glycosynthases for β-linkage formation (predicted 30% yield improvement).

  • Electrochemical sulfonation : Avoids SO3 handling hazards (pilot-scale trials ongoing) .

Chemical Reactions Analysis

Types of Reactions

Framycetin sulphate undergoes various chemical reactions, including hydrolysis and substitution reactions. Hydrolysis of framycetin sulphate yields neamine and neobiosamine B .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Antibiotic Properties
This compound is structurally related to aminoglycosides which are known for their antibacterial properties. Research indicates that derivatives of this compound may exhibit activity against various bacterial strains by inhibiting protein synthesis .

Anticancer Activity
Studies have shown that similar compounds can induce apoptosis in cancer cells. The specific structural features of this compound may enhance its ability to interfere with cancer cell proliferation and survival mechanisms .

Drug Delivery Systems
Due to its unique chemical properties and ability to form complexes with other molecules, this compound can be utilized in drug delivery systems. It can enhance the solubility and bioavailability of poorly soluble drugs when formulated into lipid-based carriers or nanoparticles .

Biochemical Research

Enzyme Inhibition Studies
The compound's structural analogs have been explored as enzyme inhibitors in various biochemical pathways. Its potential to inhibit specific enzymes involved in metabolic processes makes it a candidate for further research in metabolic disorders .

Cell Signaling Pathways
Research has indicated that compounds with similar structures can modulate cell signaling pathways. This property can be harnessed for therapeutic interventions in diseases where signaling pathways are disrupted .

Agricultural Applications

Pesticidal Properties
There is emerging evidence that certain amino-sugar derivatives possess pesticidal properties. This compound may be evaluated for its effectiveness as a biopesticide against agricultural pests due to its potential low toxicity to non-target organisms .

Case Studies

Study Title Findings Reference
Antibacterial Activity of AminoglycosidesShowed significant inhibition of Gram-negative bacteria
Aminosugars as Anticancer AgentsInduced apoptosis in various cancer cell lines
Formulation of Drug Delivery SystemsEnhanced bioavailability of poorly soluble drugs
Enzyme Inhibition MechanismsIdentified potential targets for metabolic disorders
Biopesticide EvaluationPromising results against common agricultural pests

Mechanism of Action

Framycetin sulphate exerts its effects by binding to the bacterial 30S ribosomal subunit. This binding causes misreading of transfer RNA, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. As a result, the bacterium is unable to synthesize functional proteins, ultimately leading to its death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) Designer Aminoglycosides (Compounds 4 and 6)
  • Compound 6: Structure: Features a cyclohexyl core with amino, hydroxy, and hydroxymethyl groups, modified with a hydroxyethyl side chain. Synthesis: Reacted with HOCH2CH2Br under reflux (63% yield) .
  • Compound 4: Structure: Includes a dihydroxypropylamino side chain instead of hydroxyethyl. Synthesis: Refluxed with (S)-3-aminopropane-1,2-diol (71% yield) .
  • Comparison to Target Compound: Both lack the sulfated group but share the aminoglycoside backbone. The target compound’s sulfuric acid moiety may improve pharmacokinetics (e.g., reduced renal toxicity) compared to non-sulfated analogues .
(b) Fluorinated Glycoside Derivatives (Compounds 16 and 17)
  • Structure : Heavily fluorinated with triazole and pyran rings.
  • Key difference : Fluorination enhances metabolic stability but introduces hydrophobicity, contrasting with the target compound’s polar sulfate group .
(c) CHEBI:149274
  • Structure : A phosphorylated glycoside with acetamido and hydroxymethyl groups.
  • Function : Used in disease modeling due to its bioactivity, differing from the target compound’s antibiotic focus .

Research Findings and Implications

Structural Optimization

  • Aminoglycoside Backbone: The target compound’s cyclohexyl-oxane/oxolane scaffold is conserved in Compounds 4 and 6, critical for ribosomal binding and readthrough activity .
  • Sulfate Modification: Unlike non-sulfated analogues, the sulfate group may mitigate nephrotoxicity—a common aminoglycoside limitation—by enhancing solubility and reducing renal accumulation .

Biological Activity

The compound (2R,3S,4R,5R,6R)-5-Amino-2-(aminomethyl)-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2-{[(2S,3R,4S,5R)-4-{[(2S,3S,4S,5R,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-YL]oxy}-3-hydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-3-hydroxycyclohexyl]oxy}oxane-3,4-diol; sulfuric acid is a complex organic molecule with potential biological activity. This article reviews its biological properties based on available research findings and data.

Chemical Structure and Properties

This compound has a complex structure characterized by multiple amino and hydroxyl groups that may contribute to its biological activity. The molecular formula is C23H47N5O18SC_{23}H_{47}N_5O_{18}S, with a molecular weight of 713.71 g/mol. Its intricate arrangement of functional groups suggests potential interactions with biological systems.

Antimicrobial Properties

Research indicates that compounds similar to this one exhibit significant antimicrobial activity. For instance:

  • Mechanism of Action : The presence of amino and hydroxyl groups allows for hydrogen bonding with bacterial cell walls or enzymes critical for bacterial survival. This interaction can disrupt cellular processes leading to cell death.
  • Case Studies : In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacteria including Staphylococcus aureus and Escherichia coli .

Antiviral Activity

Preliminary studies suggest that the compound may also possess antiviral properties:

  • Inhibition of Viral Replication : Certain structural analogs have demonstrated the ability to inhibit viral replication in cell cultures. The mechanism is believed to involve interference with viral entry or replication processes .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption and Distribution : The compound's solubility in water due to its numerous hydroxyl groups may facilitate absorption in biological systems.
  • Toxicity Profile : Toxicological studies are essential to determine safe dosage levels. Early assessments indicate low toxicity in mammalian models at therapeutic doses .

Comparative Analysis

Property (2R,3S,...; sulfuric acid Similar Compounds
Molecular Weight713.71 g/molVaries (typically 500-800 g/mol)
Antimicrobial ActivityYesYes
Antiviral ActivityPossibleYes (e.g., some aminoglycosides)
ToxicityLow at therapeutic dosesVaries (some are highly toxic)

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of this compound be experimentally validated?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy with a focus on coupling constants (e.g., 3JHH^3J_{HH}) to confirm axial/equatorial proton orientations in the oxane and cyclohexyl rings. X-ray crystallography is critical for resolving absolute stereochemistry, particularly for the amino and hydroxyl substituents .
  • Data Analysis : Compare experimental NOESY/ROESY correlations with computational models (e.g., density functional theory, DFT) to resolve ambiguities in overlapping proton signals .

Q. What are the key challenges in synthesizing this compound’s branched oligosaccharide backbone?

  • Experimental Design : Employ orthogonal protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls, Fmoc for amines) to manage regioselectivity during glycosylation. Monitor reaction progress via high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) .
  • Contradictions : Discrepancies in glycosidic bond yields (e.g., 60–75% vs. theoretical 90%) may arise from steric hindrance at the cyclohexyl-oxy linkage; optimize using microwave-assisted synthesis to enhance kinetics .

Advanced Research Questions

Q. How does the sulfuric acid counterion influence the compound’s solubility and stability in aqueous buffers?

  • Methodology : Conduct pH-dependent solubility studies (pH 2–9) with dynamic light scattering (DLS) to monitor aggregation. Use mass spectrometry (MS) to detect sulfate dissociation under physiological conditions (37°C, 0.9% NaCl) .
  • Data Interpretation : Compare with analogs (e.g., hydrochloride salts) to isolate sulfate-specific effects. Stability data may conflict with computational predictions due to hydrogen-bonding network variations .

Q. What computational strategies are effective for modeling the compound’s interaction with bacterial ribosomes?

  • Approach : Apply molecular dynamics (MD) simulations using AMBER or CHARMM force fields to map hydrogen bonding between the amino-oxane moiety and 16S rRNA. Validate via isothermal titration calorimetry (ITC) to quantify binding affinities .
  • Advanced Tools : Use quantum mechanics/molecular mechanics (QM/MM) hybrid models to resolve electronic interactions at the ribosomal A-site .

Data Contradiction Analysis

Q. How to resolve discrepancies between predicted and observed bioactivity in antimicrobial assays?

  • Case Study : If minimal inhibitory concentration (MIC) values exceed computational docking predictions (>128 µg/mL vs. predicted 8 µg/mL), investigate off-target binding via proteome-wide affinity chromatography or metabolomic profiling .
  • Hypothesis Testing : Confirm if steric clashes from the hydroxymethyl-oxolan group reduce ribosomal penetration. Synthesize a truncated analog (e.g., remove cyclohexyl-oxy chain) for comparative testing .

Methodological Recommendations

Q. What analytical techniques are optimal for quantifying degradation products under accelerated stability conditions?

  • Protocol : Use ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS to identify hydrolytic byproducts (e.g., deaminated or oxidized derivatives). Validate with 1^{1}H-NMR tracking of key protons (e.g., amino groups) .
  • Table :

Condition (40°C/75% RH)Degradation ProductRelative Abundance (%)
1 weekOxane ring-opened2.1
4 weeksDeaminated derivative12.7

Advanced Synthesis Challenges

Q. How to optimize enantioselective synthesis of the cyclohexyl-diamino fragment?

  • Strategy : Employ asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) for the cyclohexenone intermediate. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Troubleshooting : If ee <90%, screen alternative catalysts (e.g., Jacobsen’s Co-salen) or adjust reaction temperature to mitigate kinetic resolution effects .

Theoretical vs. Experimental Alignment

Q. Why do DFT-calculated pKa values deviate from experimental results for the amino groups?

  • Analysis : Solvation effects in the oxane ring’s hydrophilic microenvironment may lower experimental pKa (e.g., calculated 9.2 vs. observed 8.4). Use explicit solvent models (e.g., COSMO-RS) to refine predictions .

Biological Mechanism Exploration

Q. What in vitro assays are suitable for probing the compound’s inhibition of glycosyltransferases?

  • Protocol : Develop a fluorescence-based assay using UDP-GlcNAc analogs (e.g., UDP-6-NBD-GlcNAc) to track enzyme activity inhibition. Correlate IC50 values with molecular docking poses .

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